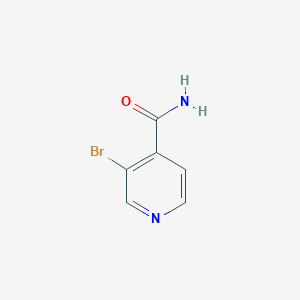![molecular formula C17H13N B084985 11-methyl-11H-benzo[a]carbazole CAS No. 13127-50-9](/img/structure/B84985.png)
11-methyl-11H-benzo[a]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-methyl-11H-benzo[a]carbazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a polycyclic aromatic hydrocarbon that is structurally similar to other carcinogenic compounds such as benzene and polycyclic aromatic hydrocarbons (PAHs).
Wirkmechanismus
The mechanism of action of 11-methyl-11H-benzo[a]carbazole is not fully understood. However, it has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogenic compounds. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Studies have shown that 11-methyl-11H-benzo[a]carbazole can induce DNA damage and mutagenesis in mammalian cells. It has also been reported to cause oxidative stress and inflammation. However, the exact biochemical and physiological effects of 11-methyl-11H-benzo[a]carbazole are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11-methyl-11H-benzo[a]carbazole in lab experiments include its high stability and solubility in organic solvents. However, its potential toxicity and mutagenicity pose a limitation to its use in certain experiments. Additionally, its high cost and limited availability may also limit its use in some studies.
Zukünftige Richtungen
Future research on 11-methyl-11H-benzo[a]carbazole should focus on its potential applications in the development of new chemotherapeutic agents and organic semiconductor materials. Further investigation into its mechanism of action and biochemical and physiological effects is also necessary. Additionally, studies should be conducted to evaluate its potential toxicity and mutagenicity in vivo.
Wissenschaftliche Forschungsanwendungen
11-methyl-11H-benzo[a]carbazole has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer properties and has been used in the development of new chemotherapeutic agents. It has also been studied for its potential use as an organic semiconductor material due to its high charge mobility and stability. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.
Eigenschaften
CAS-Nummer |
13127-50-9 |
|---|---|
Produktname |
11-methyl-11H-benzo[a]carbazole |
Molekularformel |
C17H13N |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
11-methylbenzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
InChI-Schlüssel |
ODHVRMYJIOFUAK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Andere CAS-Nummern |
13127-50-9 |
Synonyme |
11-Methyl-11H-benzo[a]carbazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

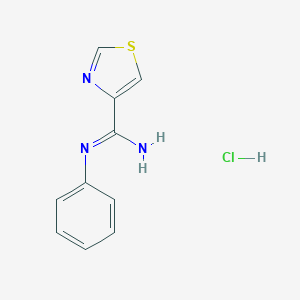
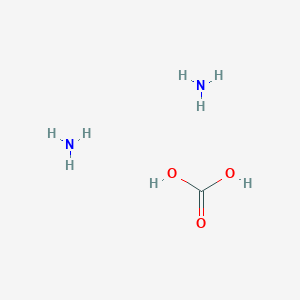
![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)
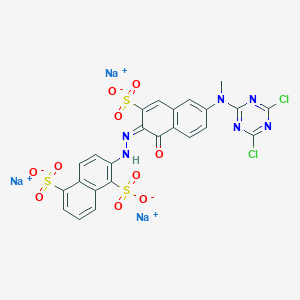

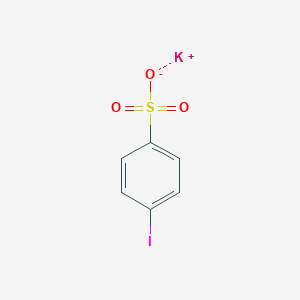
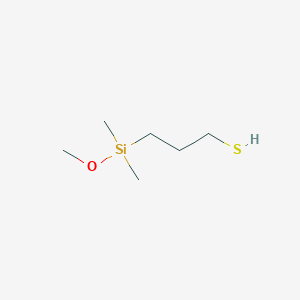
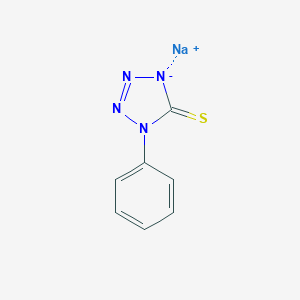
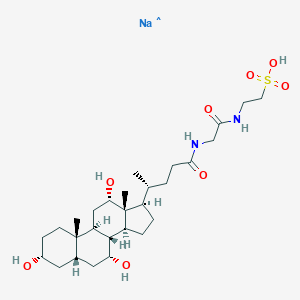
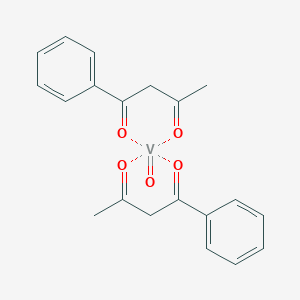
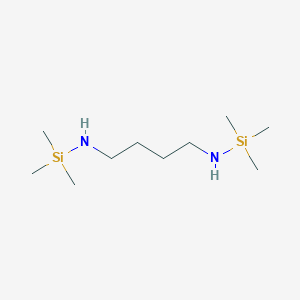

![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
